molecular formula C9H7FN2 B1285060 7-Fluoroquinolin-4-amine CAS No. 948293-49-0

7-Fluoroquinolin-4-amine

Cat. No. B1285060
CAS RN: 948293-49-0
M. Wt: 162.16 g/mol
InChI Key: LTTMOJNRHULDIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluoroquinolones, including 7-Fluoroquinolin-4-amine, are synthesized from 2-amino-4-fluoro benzoic acid and urea through three steps including cyclization, chlorination, and nucleophilic substitution . The total yield of the three steps was 51% .


Molecular Structure Analysis

The molecular structure of 7-Fluoroquinolin-4-amine consists of a quinoline ring with a fluorine atom attached to the seventh position and an amino group attached to the fourth position. The molecular weight of the compound is 162.16 g/mol .


Chemical Reactions Analysis

Fluoroquinolones, including 7-Fluoroquinolin-4-amine, have been found to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They inhibit bacterial DNA-gyrase, blocking the biological behavior of tumor cells .


Physical And Chemical Properties Analysis

7-Fluoroquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2. The molecular weight of the compound is 162.16 g/mol .

Scientific Research Applications

Antibacterial Agents

7-Fluoroquinolin-4-amine: is a key precursor in the synthesis of fluoroquinolones, a class of antibacterial agents. These compounds are known for their ability to inhibit bacterial DNA gyrase, which is essential for DNA replication and cell division. The introduction of a fluorine atom at the 7-position of quinolin-4-amine enhances the penetration through cell membranes, improving the antibacterial activity against a wide spectrum of bacteria, including strains resistant to other antibacterials .

Antineoplastic Activity

Research has indicated that derivatives of 7-Fluoroquinolin-4-amine exhibit promising antineoplastic (anti-cancer) properties. Specifically, compounds with certain substituents have shown to be effective inhibitors of topoisomerase II in HeLa cells, a type of mammalian cancer cell. This suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells .

Mechanism of Action

Target of Action

The primary targets of 7-Fluoroquinolin-4-amine, a member of the fluoroquinolones family, are bacterial enzymes involved in DNA synthesis, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial replication, making them ideal targets for antimicrobial drugs .

Mode of Action

7-Fluoroquinolin-4-amine interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA that blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of 7-Fluoroquinolin-4-amine affects the biochemical pathways involved in bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, leading to cell death . The exact downstream effects of this disruption on other biochemical pathways remain unclear .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them suitable for the treatment of systemic infections . Fluoroquinolones also exhibit enhanced penetration ability through cell membranes .

Result of Action

The result of 7-Fluoroquinolin-4-amine’s action at the molecular and cellular level is the inhibition of bacterial replication, leading to cell death . This is achieved through the disruption of DNA synthesis, a critical process for bacterial growth and survival .

Action Environment

The action, efficacy, and stability of 7-Fluoroquinolin-4-amine can be influenced by various environmental factors. This suggests that they can be effective in a variety of environments against a wide range of bacterial strains .

Safety and Hazards

The safety data sheet for 7-Fluoroquinolin-4-amine indicates that it has acute toxicity when ingested . Therefore, it should be handled with care and appropriate safety measures should be taken.

properties

IUPAC Name

7-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTMOJNRHULDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589051
Record name 7-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinolin-4-amine

CAS RN

948293-49-0
Record name 7-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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